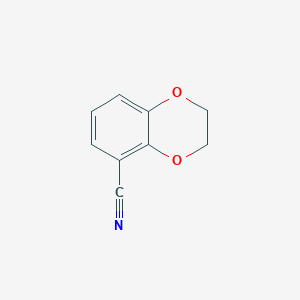

2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNQCWLSQDNACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383532 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148703-14-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and discusses its application as a valuable scaffold in drug discovery.

Core Physicochemical Properties

This compound is an organic compound featuring a benzodioxane ring system fused with a benzene ring, substituted with a nitrile group.[1] Its structural characteristics make it a valuable intermediate in the synthesis of more complex molecules.[2]

Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 148703-14-4 | [1][3] |

| Molecular Formula | C₉H₇NO₂ | [1][3] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Solid powder | |

| Melting Point | 51.5 - 52.0 °C | [1] |

| Boiling Point | 127 - 129 °C (at 1 Torr) | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

| Flash Point | 122.621 °C | [1] |

| Vapor Pressure | 0.003 mmHg at 25°C | [1] |

| Refractive Index | 1.58 | [1] |

Synthesis and Characterization

Experimental Workflow: A Proposed Synthetic Pathway

The following diagram illustrates a proposed multi-step synthesis starting from 2,3-dihydroxybenzoic acid. This pathway involves esterification, cyclization to form the core benzodioxane ring, hydrolysis to the carboxylic acid, conversion to the primary amide, and finally, dehydration to the target nitrile.

References

- 1. chembk.com [chembk.com]

- 2. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]

- 3. This compound|CAS 148703-14-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document outlines three distinct synthetic pathways, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

This compound is a key intermediate in the synthesis of various biologically active molecules. This guide presents a comprehensive overview of its synthesis, focusing on three viable routes:

-

Route 1: Cyclization of 2,3-dihydroxybenzonitrile with 1,2-dibromoethane.

-

Route 2: Sandmeyer reaction of 5-amino-2,3-dihydro-1,4-benzodioxine.

-

Route 3: Dehydration of 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

Each route is described in detail, including step-by-step experimental procedures, required reagents and equipment, and expected outcomes. Quantitative data is summarized for easy comparison, and logical workflows are visualized using Graphviz diagrams.

Comparative Overview of Synthetic Routes

The following table provides a summary of the key quantitative data for the three proposed synthetic routes to this compound.

| Parameter | Route 1: From 2,3-dihydroxybenzonitrile | Route 2: From 5-amino-2,3-dihydro-1,4-benzodioxine | Route 3: From 2,3-dihydro-1,4-benzodioxine-5-carboxamide |

| Starting Material | 2,3-dihydroxybenzonitrile | 5-amino-2,3-dihydro-1,4-benzodioxine | 2,3-dihydro-1,4-benzodioxine-5-carboxamide |

| Key Reaction | Williamson Ether Synthesis | Sandmeyer Reaction | Dehydration |

| Number of Steps | 1 | 2 (from the amine) | 1 (from the amide) |

| Overall Yield (Estimated) | Good to Excellent | Moderate to Good | Good to Excellent |

| Reagent Hazards | 1,2-dibromoethane (toxic, carcinogen) | Diazonium salts (potentially explosive), Copper cyanide (highly toxic) | Dehydrating agents (corrosive, moisture-sensitive) |

| Scalability | Readily scalable | Requires careful temperature control, potentially hazardous on a large scale | Generally scalable with appropriate safety measures |

Route 1: Synthesis from 2,3-Dihydroxybenzonitrile

This route employs a classical Williamson ether synthesis to construct the 1,4-benzodioxine ring system from a readily available catechol derivative.

Signaling Pathway

Caption: Williamson ether synthesis of the target compound.

Experimental Protocol

Materials:

-

2,3-dihydroxybenzonitrile

-

1,2-dibromoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 2,3-dihydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.2 eq) in anhydrous DMF, add 1,2-dibromoethane (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

-

Yield: Based on analogous reactions, yields are expected to be in the range of 70-85%.[1]

-

Purity: Can be >95% after purification.

Route 2: Synthesis via Sandmeyer Reaction

This pathway involves the diazotization of an amino-substituted benzodioxane followed by a copper-catalyzed cyanation.

Experimental Workflow

Caption: Sandmeyer reaction workflow for nitrile synthesis.

Experimental Protocol

Step 1: Synthesis of 5-Amino-2,3-dihydro-1,4-benzodioxine

This precursor can be synthesized from the corresponding nitro compound by reduction.

Materials:

-

5-Nitro-2,3-dihydro-1,4-benzodioxine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure (using SnCl₂):

-

Dissolve 5-nitro-2,3-dihydro-1,4-benzodioxine (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the above solution.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution until the precipitate of tin hydroxide dissolves.

-

Extract the product with dichloromethane.

-

Dry the organic layer and concentrate to obtain 5-amino-2,3-dihydro-1,4-benzodioxine.

Step 2: Sandmeyer Reaction

Materials:

-

5-amino-2,3-dihydro-1,4-benzodioxine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to prepare CuCN solution)

-

Water

-

Ice

-

Organic solvent for extraction (e.g., toluene or dichloromethane)

Procedure:

-

Diazotization: Dissolve 5-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide (if necessary).

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data:

-

Yield: The Sandmeyer reaction typically provides moderate to good yields, estimated at 50-70%.[2]

-

Purity: Can be >95% after purification.

Route 3: Dehydration of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

This route involves the one-step dehydration of the corresponding primary amide, which can be synthesized from 2,3-dihydroxybenzoic acid.[1]

Logical Relationship

Caption: Dehydration of the corresponding carboxamide.

Experimental Protocol (using Phosphorus Pentoxide)

Materials:

-

2,3-dihydro-1,4-benzodioxine-5-carboxamide

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous, high-boiling solvent (e.g., toluene or xylene)

-

Inert solid support (e.g., sand or Celite)

-

Sodium bicarbonate solution

-

Organic solvent for extraction

Procedure:

-

In a dry round-bottom flask, thoroughly mix 2,3-dihydro-1,4-benzodioxine-5-carboxamide (1.0 eq) with phosphorus pentoxide (1.5-2.0 eq) and an inert solid like sand.

-

Add a high-boiling anhydrous solvent such as toluene.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully quench by slowly adding it to ice-water.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Experimental Protocol (using Trifluoroacetic Anhydride)

Materials:

-

2,3-dihydro-1,4-benzodioxine-5-carboxamide

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add trifluoroacetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry, and concentrate.

-

Purify the crude product.

Quantitative Data:

-

Yield: Dehydration reactions of amides generally proceed in good to excellent yields, often exceeding 80%.

-

Purity: High purity (>97%) can be achieved after purification.

Spectroscopic Data

The following are expected spectroscopic data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 3H, Ar-H), 4.40-4.30 (m, 4H, O-CH₂-CH₂-O).

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 142.5, 125.0, 123.0, 120.0, 117.0 (CN), 110.0, 65.0, 64.5.

-

IR (KBr, cm⁻¹): ~2220 (C≡N stretching).

-

MS (EI): m/z 161 (M⁺).

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Conclusion

This guide has presented three distinct and viable synthetic routes for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the safety considerations of the reagents involved. All three methods, when executed with care, can provide the target compound in good yield and high purity, facilitating its use in further research and development activities.

References

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile (CAS: 148703-14-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic core, composed of a benzene ring fused to a 1,4-dioxane ring, provides a structurally unique scaffold for the development of novel therapeutic agents. The presence of a nitrile group at the 5-position offers a versatile handle for further chemical modifications, allowing for the exploration of a wide range of chemical space. This document provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, potential synthetic routes, and the known biological activities of closely related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 148703-14-4 | N/A |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 51.5-52.0 °C | [1] |

| Boiling Point | 127-129 °C at 1 Torr | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.58 | [1] |

| Flash Point | 122.621 °C | [1] |

| Vapor Pressure | 0.003 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water at room temperature; soluble in organic solvents like ethanol and dichloromethane. | [1] |

| Synonyms | 2,3-dihydrobenzo[b][2][3]dioxine-5-carbonitrile, 1,4-Benzodioxin-5-carbonitrile, 2,3-dihydro- | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Route 1: From 2,3-Dihydroxybenzonitrile

This approach is analogous to the synthesis of the corresponding carboxamide from 2,3-dihydroxybenzoic acid.[2] The starting material, 2,3-dihydroxybenzonitrile, can be alkylated with 1,2-dibromoethane to form the desired product.

Experimental Protocol:

-

Alkylation: To a solution of 2,3-dihydroxybenzonitrile in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

-

Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Proposed synthesis from 2,3-dihydroxybenzonitrile.

Proposed Synthetic Route 2: Dehydration of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

This route involves the synthesis of the corresponding primary amide, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, followed by its dehydration to the nitrile. The synthesis of the amide has been reported.[2]

Experimental Protocol:

-

Amide Synthesis: Synthesize 2,3-Dihydro-1,4-benzodioxine-5-carboxamide starting from 2,3-dihydroxybenzoic acid as described in the literature.[2]

-

Dehydration: To a solution of the amide in a suitable solvent (e.g., dichloromethane or acetonitrile), add a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or triflic anhydride.[4][5][6]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction mixture carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude nitrile.

-

Purify by column chromatography or recrystallization.

Caption: Proposed synthesis via amide dehydration.

Proposed Synthetic Route 3: Sandmeyer Reaction

The Sandmeyer reaction provides a classic method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[7][8][9] This would require the synthesis of 5-amino-2,3-dihydro-1,4-benzodioxine as a precursor.

Experimental Protocol:

-

Diazotization: Dissolve 5-amino-2,3-dihydro-1,4-benzodioxine in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the resulting this compound by chromatography.

Caption: Proposed Sandmeyer reaction pathway.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found in the reviewed literature, the 1,4-benzodioxane scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following table summarizes the activities of some closely related analogues, suggesting potential areas of investigation for the title compound.

| Biological Target/Activity | Derivative Structure | Key Findings | Reference |

| PARP1 Inhibition | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme involved in DNA repair in cancer cells. | [2][10] |

| Antibacterial (FtsZ Inhibition) | Benzodioxane-benzamides | Derivatives show potent activity against Gram-positive bacteria, including MRSA, by inhibiting the bacterial cell division protein FtsZ. | N/A |

| 5-HT₁ₐ Receptor Ligands | N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines | The agonistic/antagonistic profile at the 5-HT₁ₐ receptor is modulated by the N4-substituent, with some derivatives acting as full antagonists. | [11] |

| α₁-Adrenoceptor Antagonism | Various benzodioxane derivatives | The 1,4-benzodioxane moiety is a key component of many α₁-adrenoceptor antagonists. | N/A |

| Anticancer (mTOR Inhibition) | 1,4-Benzodioxane-hydrazone derivatives | A series of derivatives showed potent inhibition of cancer cell growth, with one compound inducing apoptosis and S-phase arrest in melanoma cells via mTOR kinase inhibition. | [12] |

Potential Mechanism of Action and Signaling Pathways

Based on the activity of its close analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a potential mechanism of action for the title compound could involve the inhibition of PARP1.[2][10] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of single-strand DNA breaks.

Caption: Potential inhibition of the PARP1 signaling pathway.

Inhibition of PARP1 by a small molecule would prevent the recruitment of DNA repair proteins to the site of damage, leading to an accumulation of DNA breaks. In cancer cells, which often have deficiencies in other DNA repair pathways (like homologous recombination), this can lead to synthetic lethality and cell death (apoptosis).

Safety Information

The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[13] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a promising scaffold for the development of new chemical entities with potential therapeutic applications. While direct biological data for this specific compound is limited, the diverse activities of its analogues highlight the potential for this molecule in various areas of drug discovery, particularly in oncology and infectious diseases. The proposed synthetic routes provide a solid foundation for its preparation and further derivatization. Future studies should focus on the synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. It includes a summary of its known characteristics, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance based on related compounds.

Core Physical and Chemical Properties

This compound, with the CAS number 148703-14-4, is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol [1] |

| CAS Number | 148703-14-4[1] |

| Appearance | Solid powder |

| Melting Point | 51.5-52.0 °C[1] |

| Boiling Point | 127-129 °C (at 1 Torr)[1] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted)[1] |

| Synonyms | 2,3-dihydro-1,4-benzodioxine-5-carbonitile; 2,3-dihydrobenzo[b][2][3]dioxine-5-carbonitrile |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-documented synthesis of the closely related compound, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, a reliable synthetic route can be proposed.[2] This involves the initial synthesis of the carboxamide followed by its dehydration to the desired nitrile.

Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide[2]

This synthesis is a multi-step process starting from 2,3-dihydroxybenzoic acid.

Step 1: Esterification of 2,3-dihydroxybenzoic acid

-

Reaction: 2,3-dihydroxybenzoic acid is converted to its methyl ester, methyl 2,3-dihydroxybenzoate.

-

Procedure: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added cautiously at a low temperature (e.g., 5 °C). The mixture is then refluxed for approximately 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a sodium carbonate solution to neutralize the acid. The organic layer is then dried and concentrated to yield methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization to form the benzodioxine ring

-

Reaction: Methyl 2,3-dihydroxybenzoate is reacted with 1,2-dibromoethane to form the dihydrobenzodioxine ring.

-

Procedure: A suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF) is prepared. 1,2-Dibromoethane (1.0 eq) is added, and the reaction mixture is refluxed for about 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.

Step 3: Hydrolysis of the ester

-

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Procedure: The methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate is treated with a base, such as lithium hydroxide, in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified with an acid like HCl and extracted with an organic solvent. The organic layer is dried and concentrated to yield 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid.

Step 4: Amide formation

-

Reaction: The carboxylic acid is converted to the primary amide.

-

Procedure: The 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid can be converted to the carboxamide using a standard mixed-anhydride method. This typically involves activating the carboxylic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) to form a mixed anhydride, which is then reacted with ammonia to yield 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide.

Proposed Synthesis of this compound via Dehydration of the Amide

The final step to obtain the target nitrile is the dehydration of the corresponding primary amide. Various dehydrating agents can be employed for this transformation.[4][5]

-

Reaction: 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide is dehydrated to form this compound.

-

Proposed Procedure: To a solution of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide in a suitable inert solvent (e.g., dichloromethane or acetonitrile), a dehydrating agent is added. Common dehydrating agents for this purpose include phosphorus pentoxide (P₂O₅), triflic anhydride in the presence of a non-nucleophilic base like triethylamine, or Burgess reagent. The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the reagent) until the reaction is complete (monitored by TLC). The work-up procedure will depend on the specific dehydrating agent used but will typically involve quenching the reaction, extraction with an organic solvent, washing with water and brine, drying, and purification by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the dioxine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Aromatic protons |

| ~4.3-4.4 | m | 4H | Methylene protons (O-CH₂-CH₂-O) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the dioxine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | Quaternary aromatic carbons attached to oxygen |

| ~120-130 | Aromatic CH carbons |

| ~115-120 | Nitrile carbon (C≡N) |

| ~100-110 | Quaternary aromatic carbon attached to the nitrile group |

| ~64-65 | Methylene carbons (O-CH₂-CH₂-O) |

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the nitrile functional group and the aromatic and ether linkages.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~2220-2240 | C≡N stretch (nitrile) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch |

| ~1500-1600 | Aromatic C=C stretch |

| ~1200-1300 | Aryl ether C-O stretch |

Biological Significance and Potential Applications

While direct studies on the biological activity of this compound are limited, the 1,4-benzodioxane scaffold is a well-known pharmacophore present in various biologically active compounds.[6] Notably, the closely related derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1).[2][6]

PARP1 Inhibition and Anticancer Potential

PARP1 is a key enzyme involved in the repair of single-strand DNA breaks.[2] Its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor suggests that the 2,3-dihydro-1,4-benzodioxine core can serve as a scaffold for the development of novel anticancer agents.[2][6]

It is plausible that this compound could also exhibit PARP1 inhibitory activity. The nitrile group, being an isostere of the carboxamide, might interact with the active site of the enzyme in a similar manner. Further investigation into the PARP1 inhibitory potential of the 5-carbonitrile derivative is warranted.

Caption: Hypothesized role of this compound in the PARP1 signaling pathway.

Conclusion

This compound is a compound with well-defined physical properties and a plausible synthetic route derived from its carboxamide analog. While direct experimental data on its spectroscopy and biological activity are currently scarce, its structural similarity to known PARP1 inhibitors suggests it as a promising candidate for further investigation in the field of anticancer drug discovery. This technical guide provides a solid foundation for researchers and scientists interested in exploring the potential of this and related compounds. Further experimental validation of the proposed synthesis, spectroscopic characterization, and biological evaluation are crucial next steps in fully elucidating the properties and applications of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5965764A - Process for producing a nitrile - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydro-5H-1,4-benzodioxipin-5-one Supplier [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and a plausible synthetic pathway for the preparation of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a valuable heterocyclic compound with potential applications in medicinal chemistry. The synthesis involves a two-stage process commencing with the preparation of the crucial intermediate, 2,3-dihydroxybenzonitrile, followed by its subsequent cyclization to yield the target molecule.

Stage 1: Synthesis of 2,3-Dihydroxybenzonitrile

The synthesis of 2,3-dihydroxybenzonitrile can be effectively achieved from 2,3-dimethoxybenzoic acid through a multi-step, one-pot process. This method offers high product yield and quality without the need for isolating intermediates.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,3-dihydroxybenzonitrile is outlined below, based on established literature procedures.[2]

-

Acid Chloride Formation: To a stirred solution of 2,3-dimethoxybenzoic acid (100 g, 0.549 mol) in dichloromethane (500 mL), a catalytic amount of dimethylformamide (DMF) (2 mL) is added. Thionyl chloride (130.6 g, 1.102 mol) is then added slowly at 30-35 °C. The reaction is stirred for 2 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Amide Formation: Upon completion of the first step, the reaction solution is slowly added to a pre-cooled (-5 °C) ammonia solution (580 mL), ensuring the temperature remains below 15 °C. The mixture is then stirred at 30-35 °C for 30 minutes.

-

Dehydration to Nitrile: The organic phase is separated and concentrated. Toluene (100 mL) is added, and the mixture is azeotropically dehydrated.

-

Demethylation: The resulting 2,3-dimethoxybenzonitrile is demethylated using a suitable dealkylating agent, such as an aluminum salt-amine complex, to yield 2,3-dihydroxybenzonitrile.[1] The crude product is then purified through filtration, extraction, and crystallization to yield the final product.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,3-dimethoxybenzoic acid |

| Final Product | 2,3-dihydroxybenzonitrile |

| Yield | 75.4% |

| Purity (HPLC) | 99.81% |

Stage 2: Synthesis of this compound

The final step in the synthesis is the O-alkylation of 2,3-dihydroxybenzonitrile with 1,2-dibromoethane to form the 1,4-benzodioxine ring. This reaction is analogous to the synthesis of similar 2,3-dihydro-1,4-benzodioxine derivatives.[3]

Experimental Protocol:

The following protocol is adapted from the synthesis of a structurally related compound, Methyl 2,3-dihydrobenzo[b][1]dioxine-5-carboxylate.[3]

-

A suspension of 2,3-dihydroxybenzonitrile (1 equivalent) and potassium carbonate (1.1 equivalents) is prepared in dimethylformamide (DMF).

-

1,2-Dibromoethane (1 equivalent) is added to the suspension.

-

The reaction mixture is stirred under reflux for 10 hours, with the reaction progress monitored by TLC.

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous magnesium sulfate and evaporated under reduced pressure to yield the crude product.

-

The crude this compound can then be purified by a suitable method, such as column chromatography.

Quantitative Data:

While specific yield data for this exact reaction is not available in the searched literature, the analogous synthesis of Methyl 2,3-dihydrobenzo[b][1]dioxine-5-carboxylate proceeds with a reported yield of 60%.[3] It is reasonable to expect a similar yield for the synthesis of the target carbonitrile.

| Parameter | Value |

| Starting Material | 2,3-dihydroxybenzonitrile |

| Reagent | 1,2-dibromoethane |

| Base | Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Expected Yield (approx.) | ~60% |

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 2. 2,3-DIHYDROXYBENZONITRILE | 67984-81-0 [chemicalbook.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: Molecular Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a benzodioxane core substituted with a nitrile group. This structure is of significant interest in medicinal chemistry due to the prevalence of the benzodioxane moiety in various biologically active molecules.[1]

Chemical and Physical Data

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 148703-14-4 | [2][3][4] |

| Chemical Formula | C₉H₇NO₂ | [3][4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 51.5-52.0 °C | [4] |

| Boiling Point | 127-129 °C (at 1 Torr) | [4] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 122.6 °C | [4] |

| Refractive Index | 1.58 (Predicted) | [4] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature, its synthesis can be inferred from established methods for analogous compounds, particularly its corresponding carboxamide and carboxylic acid derivatives.

Proposed Synthetic Pathway

A plausible and efficient route to this compound would likely start from 2,3-dihydroxybenzonitrile. The general strategy involves the alkylation of the catechol moiety with 1,2-dibromoethane to form the dihydrobenzodioxine ring. This approach is analogous to the synthesis of related 2,3-dihydro-1,4-benzodioxine derivatives.[1][6]

An alternative and well-documented approach involves the conversion of the corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, or its amide derivative. The synthesis of the related 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been described in detail, starting from 2,3-dihydroxybenzoic acid.[6] This suggests a synthetic workflow that could be adapted for the nitrile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Based on the synthesis of the analogous carboxamide, the following experimental procedures can be adapted.

This intermediate is a key precursor.

-

Materials: Methyl 2,3-dihydroxybenzoate, 1,2-dibromoethane, potassium carbonate, dimethylformamide (DMF).

-

Procedure: A suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in DMF is treated with 1,2-dibromoethane. The reaction mixture is heated under reflux for approximately 10 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the product.[6]

-

Materials: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, lithium hydroxide, tetrahydrofuran (THF), water, hydrochloric acid.

-

Procedure: The methyl ester is stirred with lithium hydroxide in a mixture of THF and water at room temperature for about 10 hours. After solvent removal, the aqueous residue is acidified with HCl and extracted with ethyl acetate to yield the carboxylic acid.[6]

The conversion of the carboxylic acid or the corresponding primary amide to the nitrile is a standard organic transformation. One common method is the dehydration of the primary amide.

-

From Amide: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide can be dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

-

From Carboxylic Acid (via amide): The carboxylic acid can be converted to the primary amide, followed by dehydration as described above.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.9-7.5 ppm), Methylene protons of the dioxine ring (δ 4.2-4.4 ppm, multiplet). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nitrile group. |

| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Nitrile carbon (δ ~117 ppm), Methylene carbons of the dioxine ring (δ ~64 ppm). |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), Aliphatic C-H stretching (~2850-3000), C≡N stretching (a sharp, medium intensity band around 2220-2260), C-O stretching (~1000-1300). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 161.05. Fragmentation patterns would likely involve the loss of components from the dioxine ring and the nitrile group. |

Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are limited. However, significant insights can be drawn from its close structural analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide .

PARP1 Inhibition

2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1).[6] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.

Table 3: Biological Activity of the Analogous Carboxamide

| Compound | Target | IC₅₀ | Reference |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 µM | [6] |

Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against PARP1. The nitrile group can act as a bioisostere for the carboxamide, potentially interacting with the same active site residues. However, this requires experimental validation.

Potential Signaling Pathway Involvement

The inhibition of PARP1 has significant implications for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

Caption: Potential signaling pathway involving PARP1 inhibition.

Inhibition of PARP1 by compounds like the 2,3-dihydro-1,4-benzodioxine derivatives prevents the recruitment of DNA repair machinery to sites of single-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these unrepaired single-strand breaks can lead to double-strand breaks during DNA replication, ultimately resulting in cell death (apoptosis).

Conclusion

This compound is a molecule of interest with a structural framework common to many bioactive compounds. While direct experimental data is sparse, its synthesis and characterization can be reliably inferred from its close chemical relatives. The potential for this compound and its derivatives to act as PARP1 inhibitors warrants further investigation, particularly in the context of developing novel anticancer therapeutics. This guide provides a foundational understanding for researchers looking to explore the chemistry and pharmacology of this promising scaffold.

References

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]

- 2. This compound|CAS 148703-14-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a heterocyclic organic compound featuring a benzodioxine core functionalized with a nitrile group. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of related benzodioxine derivatives. While specific research on the 5-carbonitrile derivative is limited, its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) suggests its potential as a target for further investigation in drug discovery, particularly in the field of oncology. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an examination of the potential biological activity based on analogous compounds, with a focus on PARP1 inhibition. Detailed experimental methodologies and data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a nitrile substituent at the 5-position of the benzodioxine ring system.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,3-dihydrobenzo[b][1][2]dioxine-5-carbonitrile | [3] |

| CAS Number | 148703-14-4 | [3] |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Melting Point | 51.5-52.0 °C | [3] |

| Boiling Point | 127-129 °C (at 1 Torr) | [3] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 122.6 °C | [3] |

| Refractive Index | 1.58 (Predicted) | [3] |

Proposed Synthesis

A specific, peer-reviewed synthesis of this compound has not been prominently reported in the literature. However, a plausible synthetic route can be adapted from the successful synthesis of the analogous compound, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.[1] The proposed synthesis involves a Williamson ether synthesis to form the dihydrobenzodioxine ring.

The proposed two-step synthesis would begin with the commercially available 2,3-dihydroxybenzonitrile. The first step would be the protection of the nitrile group, if necessary, followed by the cyclization with 1,2-dibromoethane in the presence of a weak base like potassium carbonate.

A more direct approach, mirroring the synthesis of the related methyl carboxylate, would involve the direct alkylation of 2,3-dihydroxybenzonitrile.[1]

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,3-dihydroxybenzonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.2 equivalents).

-

Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) to the suspension.

-

Reaction Conditions: Stir the reaction mixture vigorously at a reflux temperature of 80-100 °C for 10-12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

While there is no direct biological data available for this compound, its close structural analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[1]

Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.[1] When PARP1 is inhibited, single-strand breaks accumulate and are converted to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.

Given the structural similarity, it is hypothesized that this compound may also exhibit inhibitory activity against PARP1. The nitrile group can act as a hydrogen bond acceptor, potentially interacting with key amino acid residues in the PARP1 active site.

Quantitative Data for Analogous Compound

The following data is for the analogous compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide .

| Compound | Target | Assay Type | IC₅₀ (μM) | Source |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Enzyme Inhibition Assay | 5.8 | [1] |

Experimental Protocol: PARP1 Inhibition Assay

The following protocol is adapted from the study on 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[1]

-

Assay Principle: A commercially available colorimetric PARP1 assay kit can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.

-

Procedure:

-

Add PARP1 enzyme, the test compound (this compound) at various concentrations, and a histone-coated plate to a reaction buffer containing NAD⁺.

-

Incubate the reaction mixture to allow for the PARP-catalyzed reaction to occur.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) to detect the biotinylated poly(ADP-ribose) chains.

-

Add a colorimetric HRP substrate and measure the absorbance at a specific wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

PARP1 Inhibition and DNA Repair Pathway

Caption: Mechanism of PARP1 inhibition leading to cell death in HR-deficient cells.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the significant PARP1 inhibitory activity of its carboxamide analog, the 5-carbonitrile derivative warrants further investigation as a potential anticancer agent. The proposed synthesis and experimental protocols provided in this guide offer a framework for researchers to initiate studies into its biological properties. Further research should focus on the direct synthesis and biological evaluation of this compound to confirm its activity against PARP1 and explore other potential therapeutic targets.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzodioxane Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of benzodioxane compounds. From their early, serendipitous identification as potent biological agents to their current status as versatile scaffolds in modern medicinal chemistry, this document provides a comprehensive overview of the key milestones, experimental protocols, and structure-activity relationships that have defined this important class of molecules.

The Initial Discovery: A Tale of Two Isomers and a Nobel Prize

The story of benzodioxanes in pharmacology begins with the 1,4-benzodioxane scaffold. While the 2,3-benzodioxane isomer is known, its synthesis is less common and not as well-documented in early literature. A plausible historical route to the 2,3-benzodioxane core is thought to involve the dimerization of reactive o-quinone methide intermediates.[1] However, it is the 1,4-benzodioxane framework that rapidly became a cornerstone in the development of numerous biologically active compounds.[2]

The most pivotal moment in the early history of benzodioxanes occurred in the early 1930s at the Pasteur Institute in France. There, Ernest Fourneau and the Nobel laureate Daniel Bovet were investigating derivatives of 1,4-benzodioxane for their potential as α-adrenergic blocking agents.[3] During this research, they synthesized a compound named piperoxan (also known as benodaine or Fourneau 933).[3][4] In 1933, they published their groundbreaking findings that piperoxan not only exhibited α-adrenergic blocking properties but also effectively antagonized histamine-induced bronchospasm in guinea pigs, making it the first antihistamine ever discovered.[3] This discovery laid the foundation for the entire field of antihistamine research and development. For his contributions, including this discovery, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[3]

While piperoxan and its analogues proved to be too toxic for widespread clinical use in humans, their discovery was a critical first step.[3] The first clinically marketed antihistamine, phenbenzamine (Antergan), followed in the early 1940s, building upon the foundational work of Fourneau and Bovet.[3] One of their students, Anne-Marie Staub, went on to publish the first structure-activity relationship (SAR) study of antihistamines in 1939, further solidifying the importance of the benzodioxane scaffold in medicinal chemistry.[3]

Physicochemical Properties of Key Benzodioxane Compounds

The physicochemical properties of the parent 1,4-benzodioxane and the historically significant piperoxan are summarized below. These properties are crucial for understanding their behavior in biological systems and for the design of new derivatives.

| Property | 2,3-Dihydro-1,4-benzodioxin | Piperoxan |

| Molecular Formula | C₈H₈O₂ | C₁₄H₁₉NO₂ |

| Molecular Weight | 136.15 g/mol | 233.31 g/mol |

| CAS Number | 493-09-4 | 59-39-2 |

| Appearance | Colorless to slightly yellow clear liquid | - |

| Boiling Point | 216 °C | - |

| Density | 1.17 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.55 | - |

| Solubility in Water | Insoluble | - |

| XLogP3 | 1.3 | 2.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

Data sourced from PubChem and other chemical databases.

Experimental Protocols: Synthesis of the 1,4-Benzodioxane Scaffold and Piperoxan

The synthesis of the 1,4-benzodioxane ring system and its derivatives has been a subject of study for over a century. Below are detailed methodologies for key historical syntheses.

General Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

A common and historically significant method for the preparation of the 1,4-benzodioxane scaffold involves the reaction of catechol with an epoxide.

Reaction Scheme:

Caption: General synthesis of 2-Hydroxymethyl-1,4-benzodioxane.

Detailed Protocol:

-

Reaction Setup: A mixture of catechol (0.5 mole), epichlorohydrin (1.5 moles), and a 10% aqueous solution of potassium hydroxide (1 mole) is prepared in a reaction vessel equipped with a stirrer.

-

Reaction Conditions: The mixture is stirred vigorously while being heated to 100°C.

-

Work-up: After cooling, the reaction mixture is extracted with diethyl ether. The ether extract is then washed sequentially with a dilute potassium hydroxide solution and water.

-

Purification: The washed ether extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated. The crude product is then recrystallized from ethanol to yield 2-hydroxymethyl-1,4-benzodioxane.

Synthesis of Piperoxan (Fourneau 933)

The synthesis of piperoxan, the first antihistamine, is a multi-step process starting from the 2-hydroxymethyl-1,4-benzodioxane intermediate.

Reaction Scheme:

Caption: Synthesis of Piperoxan from 2-Hydroxymethyl-1,4-benzodioxane.

Detailed Protocol:

-

Step 1: Halogenation of 2-Hydroxymethyl-1,4-benzodioxane:

-

2-Hydroxymethyl-1,4-benzodioxane is reacted with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 2-chloromethyl-1,4-benzodioxane. This reaction is typically carried out in an inert solvent.

-

-

Step 2: Nucleophilic Substitution with Piperidine:

-

The resulting 2-chloromethyl-1,4-benzodioxane is then treated with piperidine. The piperidine acts as a nucleophile, displacing the chloride ion to form piperoxan. This reaction is generally performed in a suitable solvent and may require heating.

-

-

Purification:

-

The final product, piperoxan, is then purified, often through distillation or crystallization of its salt form (e.g., hydrochloride).

-

Biological Activity and Signaling Pathways

The biological effects of benzodioxane compounds are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), specifically adrenergic and histamine receptors.

Adrenergic Receptor Antagonism

Piperoxan and many other 1,4-benzodioxane derivatives act as antagonists at α-adrenergic receptors.[3] These receptors are key components of the sympathetic nervous system and are involved in vasoconstriction. By blocking these receptors, benzodioxane compounds can induce vasodilation, leading to a decrease in blood pressure.

Alpha-1 Adrenergic Signaling Pathway (Antagonized by Piperoxan):

Caption: Simplified Alpha-1 Adrenergic Signaling Pathway and Piperoxan's Point of Action.

Histamine Receptor Antagonism

The discovery of piperoxan as the first antihistamine highlighted the interaction of the benzodioxane scaffold with histamine H1 receptors.[3] Histamine is a key mediator of allergic and inflammatory responses. By blocking the H1 receptor, these compounds can prevent the downstream signaling cascade that leads to symptoms such as bronchoconstriction and vasodilation.

Histamine H1 Receptor Signaling Pathway (Antagonized by Piperoxan):

Caption: Simplified Histamine H1 Receptor Signaling Pathway and Piperoxan's Point of Action.

Quantitative Biological Activity of Selected Benzodioxane Derivatives

The following table summarizes the biological activity of several benzodioxane derivatives, highlighting their affinity for adrenergic and histamine receptors. This data is crucial for understanding the structure-activity relationships within this class of compounds.

| Compound | Target | Assay Type | Value | Units |

| Piperoxan | α1-Adrenoceptor | pA2 | 6.5 | - |

| Piperoxan | α2-Adrenoceptor | pA2 | 7.5 | - |

| WB4101 | α1A-Adrenoceptor | Ki | 0.25 | nM |

| WB4101 | α1B-Adrenoceptor | Ki | 0.56 | nM |

| WB4101 | α1D-Adrenoceptor | Ki | 0.39 | nM |

| Doxazosin | α1-Adrenoceptor | Ki | 1.1 | nM |

| Idazoxan | α2-Adrenoceptor | Ki | 2.5 | nM |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki is the inhibition constant.

Conclusion: An Enduring Legacy in Medicinal Chemistry

The discovery of the biological activity of 1,4-benzodioxane compounds, spearheaded by the work of Fourneau and Bovet, marked a significant turning point in pharmacology. The identification of piperoxan as the first antihistamine and a potent α-adrenergic blocker opened up new avenues for drug development that continue to be explored today. The 1,4-benzodioxane scaffold remains a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including treatments for hypertension, benign prostatic hyperplasia, and neurological disorders. The rich history and versatile nature of benzodioxane compounds ensure their continued importance in the ongoing quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Dihydro-1,4-benzodioxine-5-carbonitrile: A Technical Guide to Emerging Research Opportunities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile, a heterocyclic compound of growing interest in medicinal chemistry. While direct biological profiling of this nitrile is limited, its significance lies in its role as a key intermediate in the synthesis of potent therapeutic agents, most notably inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the synthetic pathways to this compound and its conversion to the pharmacologically active carboxamide derivative. It consolidates quantitative biological data for these derivatives, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes the pertinent PARP1 signaling pathway. This guide serves as a critical resource for researchers exploring the therapeutic potential of the 2,3-dihydro-1,4-benzodioxine scaffold in oncology and beyond.

Introduction

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[1] this compound (CAS No. 148703-14-4, Molecular Formula: C₉H₇NO₂) emerges as a pivotal building block for the elaboration of this scaffold.[2][3] Its primary value is demonstrated as a direct precursor to 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a compound identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[4][5] PARP1 is a key enzyme in the base excision repair (BER) pathway, and its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5]

This guide will explore the potential research areas for this compound, focusing on its synthetic utility and the pharmacological significance of its derivatives.

Synthesis and Chemical Properties

The synthesis of this compound is not extensively detailed in the literature as a final product, but rather as a synthetic intermediate. Plausible and efficient synthetic routes can be derived from established cyanation methodologies.

Proposed Synthesis of this compound

A practical approach to the synthesis of the title compound involves a palladium-catalyzed cyanation of a suitable halogenated precursor, such as 5-bromo-2,3-dihydro-1,4-benzodioxine.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on established methods for palladium-catalyzed cyanation of aryl bromides.

-

Materials:

-

5-bromo-2,3-dihydro-1,4-benzodioxine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

-

Add anhydrous DMF to the flask.

-

Stir the reaction mixture at 120 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Conversion to 2,3-dihydro-1,4-benzodioxine-5-carboxamide

The primary utility of the nitrile is its conversion to the corresponding primary amide, a key pharmacophore for PARP1 inhibition. This can be achieved through controlled hydrolysis.

Experimental Protocol: Nitrile Hydrolysis

This protocol outlines a general method for the acid-catalyzed hydrolysis of an aryl nitrile to the corresponding amide.

-

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture into ice-water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified amide.

-

Potential Research Area: PARP1 Inhibition

The most promising research avenue for derivatives of this compound is the development of novel PARP1 inhibitors for cancer therapy.

PARP1 Signaling Pathway

PARP1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair. Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA. In cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutations), inhibition of PARP1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to efficiently repair these double-strand breaks, resulting in cell cycle arrest and apoptosis, a concept known as synthetic lethality.

Quantitative Biological Data

While no direct biological activity data is publicly available for this compound, its corresponding carboxamide (compound 4 in the cited literature) and related derivatives have been evaluated for their PARP1 inhibitory activity.[4]

| Compound | Structure | PARP1 IC₅₀ (µM) | Reference |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [4] |

| 3 | (A related benzodioxine derivative) | 12 | [4] |

| 10 | (A phthalazinone derivative) | 0.88 | [4] |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazine-8-carboxamide | 0.082 | [4] |

This table summarizes the PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and related compounds identified through virtual screening and subsequent optimization.[4]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the biological activity of compounds derived from this compound.

PARP1 Chemiluminescent Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

-

Principle: This assay quantifies the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

-

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD⁺

-

PARP assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test compound (e.g., 2,3-dihydro-1,4-benzodioxine-5-carboxamide)

-

Positive control inhibitor (e.g., Olaparib)

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in PARP assay buffer.

-

To the histone-coated wells, add the PARP assay buffer, activated DNA, and the diluted test compound or control.

-

Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the "no enzyme" control.

-

Add biotinylated NAD⁺ to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP to each well and incubate for 30 minutes.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Cell-Based PARP Activity Assay (ELISA)

This assay measures the inhibition of PARP activity within a cellular context.

-

Principle: Cells are treated with the test compound and then lysed. The level of poly(ADP-ribose) (PAR) in the cell lysates is quantified using an ELISA-based method.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-435, a melanoma cell line)

-

Cell culture medium and supplements

-

Test compound

-

DNA damaging agent (e.g., H₂O₂) (optional, to stimulate PARP activity)

-

Lysis buffer

-

PAR-specific ELISA kit

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

-

(Optional) Induce DNA damage by treating with H₂O₂ for a short period (e.g., 10 minutes).

-

Wash the cells with PBS and then lyse them according to the ELISA kit protocol.

-

Perform the PAR ELISA on the cell lysates following the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the cellular IC₅₀ value based on the reduction in PAR levels.

-

Cytotoxicity Assay (e.g., MTT or SRB Assay)

This assay determines the effect of the compound on cell viability and proliferation.

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total cellular protein content.

-

Materials:

-

Cancer cell line (e.g., a BRCA-deficient cell line to test for synthetic lethality)

-

Cell culture medium

-

Test compound

-

MTT reagent or SRB dye

-

Solubilization buffer (for MTT) or Tris base (for SRB)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

Incubate for a period of 72-120 hours.

-

For the MTT assay, add MTT reagent and incubate for 4 hours. Then, add solubilization buffer and read the absorbance.

-

For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the dye with Tris base. Read the absorbance.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

Workflow for Drug Discovery

The following workflow illustrates a logical progression from the synthesis of this compound to the identification of a potential drug candidate.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential in drug discovery, primarily as a precursor for PARP1 inhibitors. The corresponding carboxamide has demonstrated noteworthy activity, providing a strong rationale for further exploration of this chemical space. Future research should focus on:

-

Optimization of the Carboxamide Scaffold: Systematic modification of the 2,3-dihydro-1,4-benzodioxine core and exploration of alternative substituents can lead to the discovery of more potent and selective PARP1 inhibitors.

-

Exploration of Other Therapeutic Targets: While PARP1 is a key target, the benzodioxine scaffold is known to interact with a range of biological targets. Screening of a library of derivatives against other enzymes and receptors could unveil novel therapeutic applications.

-

Development of Efficient Synthetic Methodologies: Further optimization of the synthesis of the carbonitrile and its derivatives will be crucial for the large-scale production required for extensive preclinical and clinical evaluation.

This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, leveraging the potential of this compound in the development of next-generation therapeutics.

References

- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide from 2,3-dihydro-1,4-benzodioxine-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a compound identified as a poly(ADP-ribose)polymerase 1 (PARP1) inhibitor, from its corresponding nitrile precursor.[1] The protocol is based on the partial hydrolysis of the nitrile under controlled acidic conditions. This application note includes the reaction scheme, a detailed experimental protocol, a summary of key data in a tabular format, and visualizations of the experimental workflow and the relevant biological pathway.

Introduction